molecular formula C28H25N3O3 B10865275 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10865275
M. Wt: 451.5 g/mol
InChI Key: AYNDSKNBSDDVDW-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core substituted with benzyl, methoxyphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes an iodine-mediated electrophilic cyclization to form the intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. This intermediate is then subjected to Suzuki cross-couplings with various boronic acids and alkylation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated double bonds.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

1,5-Dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dibenzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest its potential as an antiproliferative agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

1,5-dibenzyl-2-(4-methoxyphenyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C28H25N3O3/c1-20-27-25(17-26(32)29(20)18-21-9-5-3-6-10-21)30(19-22-11-7-4-8-12-22)31(28(27)33)23-13-15-24(34-2)16-14-23/h3-17H,18-19H2,1-2H3

InChI Key

AYNDSKNBSDDVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CC=C3)N(N(C2=O)C4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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